1-Myristoyl-3-chloropropanediol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Myristoyl-3-chloropropanediol can be synthesized through the esterification of myristic acid with 3-chloro-1,2-propanediol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of myristic acid with 3-chloro-1,2-propanediol in the presence of a suitable catalyst, followed by purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-Myristoyl-3-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield myristic acid and 3-chloro-1,2-propanediol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Substitution Reactions: Various derivatives depending on the nucleophile used.
Hydrolysis: Myristic acid and 3-chloro-1,2-propanediol.
Scientific Research Applications
1-Myristoyl-3-chloropropanediol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential role in inducing nephropathy and tubular hyperplasia
Medicine: Investigated for its potential toxicological effects and its impact on fertility and immune function
Mechanism of Action
1-Myristoyl-3-chloropropanediol exerts its effects primarily through its interaction with cellular components. The compound can induce nephropathy and tubular hyperplasia by disrupting normal cellular processes and causing oxidative stress . It also affects fertility and immune function by interfering with hormonal and immune pathways .
Comparison with Similar Compounds
1-Lauroyl-2-myristoyl-3-chloropropanediol: Another fatty acid ester with similar biological effects.
1-Myristoyl-2-chloropropanediol: A related compound with comparable chemical properties and applications.
Uniqueness: 1-Myristoyl-3-chloropropanediol is unique due to its specific ester linkage and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological effects compared to other similar compounds .
Properties
IUPAC Name |
(3-chloro-2-hydroxypropyl) tetradecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,19H,2-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPWLPGSBUPQNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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